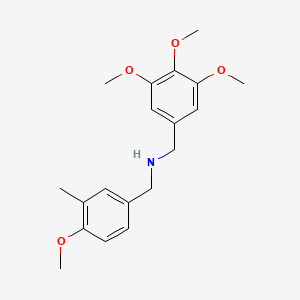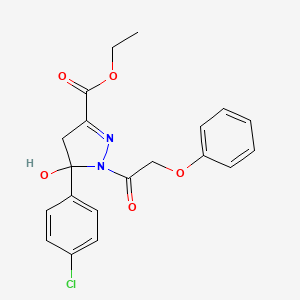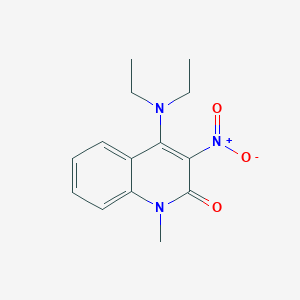
(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug. It is a potent agonist of the cannabinoid receptors and has been associated with a number of adverse effects, including psychosis, seizures, and even death. However, MMB-CHMINACA also has potential applications in scientific research, particularly in the study of the endocannabinoid system and the development of new drugs for various medical conditions.
作用機序
(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinase pathways, and the modulation of ion channels. The overall effect is a modulation of neurotransmitter release and neuronal excitability, which can lead to a range of physiological and behavioral effects.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. These effects are thought to underlie the behavioral and cognitive effects of this compound, including its euphoric and anxiogenic properties.
実験室実験の利点と制限
(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has several advantages for use in scientific research, including its high potency and selectivity for the CB1 and CB2 receptors. It also has a relatively long half-life, which allows for extended experiments and measurements. However, this compound also has several limitations, including its potential toxicity and adverse effects, as well as its potential for abuse and diversion.
将来の方向性
There are several potential future directions for research involving (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new drugs that target the endocannabinoid system, particularly for the treatment of pain, anxiety, and other medical conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on brain function and behavior, including the potential for addiction and neurotoxicity. Finally, there is a need for further research into the pharmacology and toxicology of this compound, including its potential for interactions with other drugs and its effects on different populations.
合成法
The synthesis of (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine involves several steps, including the preparation of the starting materials and the condensation reaction between them. One common method involves the use of 3,4,5-trimethoxybenzaldehyde and 4-methoxy-3-methylbenzylamine as the starting materials, which are then subjected to a reaction with a suitable catalyst and solvent to form the final product. The process requires careful control of reaction conditions to ensure high yield and purity of the product.
科学的研究の応用
(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been used in scientific research to investigate the pharmacology of the endocannabinoid system and the effects of synthetic cannabinoids on various physiological processes. It has been found to be a potent agonist of the CB1 and CB2 receptors, with a higher affinity for CB1 receptors. Studies have also shown that this compound can induce a range of physiological effects, including analgesia, hypothermia, and sedation.
特性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13-8-14(6-7-16(13)21-2)11-20-12-15-9-17(22-3)19(24-5)18(10-15)23-4/h6-10,20H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGCRQKKMFHFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC2=CC(=C(C(=C2)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)

![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)

![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
![2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4967134.png)

![5-chloro-2-{[(3-nitrophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4967148.png)

